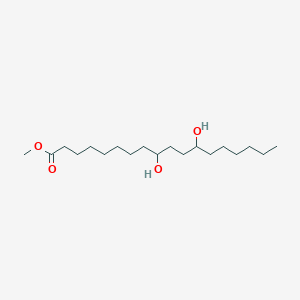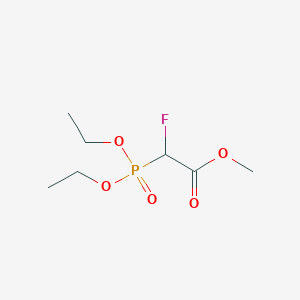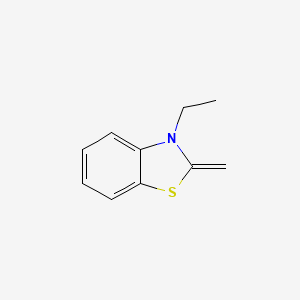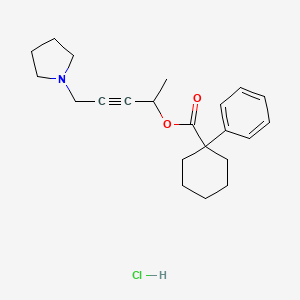
Cyclohexanecarboxylic acid, 1-phenyl-, 1-methyl-4-(1-pyrrolidinyl)-2-butynyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanecarboxylic acid, 1-phenyl-, 1-methyl-4-(1-pyrrolidinyl)-2-butynyl ester, hydrochloride is a complex organic compound that belongs to the class of carboxylic acid esters. This compound is characterized by its unique structural features, which include a cyclohexane ring, a phenyl group, a pyrrolidinyl group, and a butynyl ester moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxylic acid, 1-phenyl-, 1-methyl-4-(1-pyrrolidinyl)-2-butynyl ester, hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of cyclohexanecarboxylic acid, followed by esterification with 1-phenyl-1-methyl-4-(1-pyrrolidinyl)-2-butynol. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the hydrochloride salt in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanecarboxylic acid, 1-phenyl-, 1-methyl-4-(1-pyrrolidinyl)-2-butynyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Aplicaciones Científicas De Investigación
Cyclohexanecarboxylic acid, 1-phenyl-, 1-methyl-4-(1-pyrrolidinyl)-2-butynyl ester, hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclohexanecarboxylic acid, 1-phenyl-, 1-methyl-4-(1-pyrrolidinyl)-2-butynyl ester, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexanecarboxylic acid esters
- Phenyl-substituted carboxylic acid esters
- Pyrrolidinyl-substituted esters
Uniqueness
Cyclohexanecarboxylic acid, 1-phenyl-, 1-methyl-4-(1-pyrrolidinyl)-2-butynyl ester, hydrochloride is unique due to its combination of structural features, which confer specific chemical and biological properties
Propiedades
Número CAS |
24642-40-8 |
|---|---|
Fórmula molecular |
C22H30ClNO2 |
Peso molecular |
375.9 g/mol |
Nombre IUPAC |
5-pyrrolidin-1-ylpent-3-yn-2-yl 1-phenylcyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C22H29NO2.ClH/c1-19(11-10-18-23-16-8-9-17-23)25-21(24)22(14-6-3-7-15-22)20-12-4-2-5-13-20;/h2,4-5,12-13,19H,3,6-9,14-18H2,1H3;1H |
Clave InChI |
HMLMHKBBINOTHC-UHFFFAOYSA-N |
SMILES canónico |
CC(C#CCN1CCCC1)OC(=O)C2(CCCCC2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(3-Hydroxypropyl)(propyl)sulfamoyl]benzoic acid](/img/structure/B14694853.png)


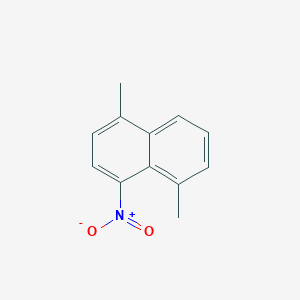
![2-{[(3alpha,5beta,6alpha)-3,6-Dihydroxy-24-oxocholan-24-yl]amino}-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14694890.png)
